molecular formula C19H22N2O6S B2366979 N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3,4,5-trimethoxybenzamide CAS No. 946214-92-2

N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3,4,5-trimethoxybenzamide

Cat. No.: B2366979
CAS No.: 946214-92-2
M. Wt: 406.45
InChI Key: ZUTKFAWTEKUJQO-UHFFFAOYSA-N
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Description

N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3,4,5-trimethoxybenzamide is a compound that features a thiazolidine ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3,4,5-trimethoxybenzamide typically involves the formation of the thiazolidine ring followed by the attachment of the benzamide moiety. Common synthetic approaches include multicomponent reactions, click reactions, and the use of nano-catalysis to improve selectivity, purity, and yield .

Industrial Production Methods

Industrial production methods for this compound often leverage green chemistry principles to enhance atom economy and reduce environmental impact. Techniques such as solvent-free reactions and the use of recyclable catalysts are employed to achieve efficient and sustainable production .

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3,4,5-trimethoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3,4,5-trimethoxybenzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The thiazolidine ring is known to enhance the compound’s pharmacological properties by interacting with enzymes and receptors involved in various biological processes. These interactions can lead to the modulation of signaling pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3,4,5-trimethoxybenzamide is unique due to the presence of the trimethoxybenzamide moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other thiazolidine derivatives and contributes to its specific applications and effects .

Properties

IUPAC Name

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3,4,5-trimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O6S/c1-25-16-11-13(12-17(26-2)18(16)27-3)19(22)20-14-5-7-15(8-6-14)21-9-4-10-28(21,23)24/h5-8,11-12H,4,9-10H2,1-3H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUTKFAWTEKUJQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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